

Application Notes: 1,3-Diamino-2-propanol in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *1,3-Diamino-2-propanol*

Cat. No.: *B154962*

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Introduction

1,3-Diamino-2-propanol (DAP), a versatile and highly functionalized molecule, serves as a critical building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring two primary amine groups and a secondary alcohol, allows for diverse chemical modifications, making it an ideal scaffold for the construction of complex molecules. This document provides an in-depth overview of the application of **1,3-diamino-2-propanol** in the synthesis of key intermediates for prominent pharmaceutical agents, including the non-ionic X-ray contrast media Iohexol and Iopamidol, and the macrocyclic gadolinium-based contrast agent for Magnetic Resonance Imaging (MRI), Gadobutrol.

Application in the Synthesis of Iodinated Contrast Agent Intermediates

Non-ionic iodinated contrast agents are essential for various diagnostic imaging procedures, such as computed tomography (CT) and angiography. **1,3-Diamino-2-propanol** is a key precursor in the synthesis of the side chains of these agents, which are crucial for their solubility and low osmolality, contributing to their favorable safety profile.

Synthesis of 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Intermediate for Iohexol)

A key intermediate in the synthesis of Iohexol is 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The synthesis involves the N-alkylation of 5-acetamido-2,4,6-triiodoisophthalamide with a derivative of **1,3-diamino-2-propanol**. The reaction is typically carried out in a suitable solvent system and in the presence of a base.

Quantitative Data for Iohexol Intermediate Synthesis

Parameter	Value	Reference
Starting Material	5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide	[1][2]
Alkylation Agent	3-chloro-1,2-propanediol	[1]
Solvent	Propylene glycol or 2-ethoxyethanol	[1]
Base	Sodium hydroxide	[1]
Reaction Temperature	50°C, then cooled to 23°C	[1]
Reaction Time	16-18 hours	[1]
Yield	95-98%	[1]
Purification	Filtration and crystallization	[3][4]

Synthesis of (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide (Iopamidol)

The synthesis of Iopamidol involves the reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (serinol), a derivative of **1,3-diamino-2-propanol**, followed by acylation. The overall yield of the final crystallized product is reported to be around 74%.[\[5\]](#)

Quantitative Data for Iopamidol Synthesis

Parameter	Value	Reference
Starting Material	5-amino-2,4,6-triiodoisophthaloyl dichloride	[5]
Key Reagent	2-amino-1,3-propanediol (Serinol)	[2]
Acylation Agent	(S)-2-acetoxypropionyl chloride	[5]
Solvent	Dimethylacetamide (DMA)	[2]
Final Purification	Crystallization from ethanol	[5]
Overall Yield	74%	[5]

Application in the Synthesis of a Gadobutrol Intermediate

Gadobutrol is a second-generation macrocyclic gadolinium-based contrast agent used in MRI. The synthesis of its ligand, butrol, involves the use of a **1,3-diamino-2-propanol** derivative to introduce the hydrophilic side chain onto the cyclen macrocycle. This hydrophilic chain is crucial for the agent's safety and efficacy.

Quantitative Data for Gadobutrol Intermediate Synthesis

Parameter	Value	Reference
Ligand	Butrol (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid)	[6]
Gadolinium Source	Gadolinium oxide (Gd_2O_3)	[6]
Reaction Temperature	90°C	[6]
Reaction Time	6 hours	[6]
Purification	Ion-exchange resins and crystallization	[6]
Overall Yield	87%	[6]

Experimental Protocols

Protocol 1: Synthesis of 5-[N-(2,3-Dihydroxypropyl)acetamido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol)

This protocol describes the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[1]

- Dissolve 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in propylene glycol.
- Add a 50% (w/w) solution of sodium hydroxide.
- Heat the mixture to 50°C until complete dissolution is achieved.
- Cool the reaction mixture to 23°C.
- Add 3-chloro-1,2-propanediol (CPD) in two portions.
- Stir the mixture for 16 hours.

- Adjust the pH to 5.5 with hydrochloric acid.
- Filter the formed salts.
- Distill the solvent under vacuum.
- Add water to the residue to obtain a solution of crude Iohexol.
- Purify the crude product by passing it through ion-exchange resin columns and subsequent crystallization.

Protocol 2: Synthesis of Iopamidol

This protocol outlines the synthesis of Iopamidol starting from 5-amino-2,4,6-triiodoisophthaloyl dichloride.[2][5]

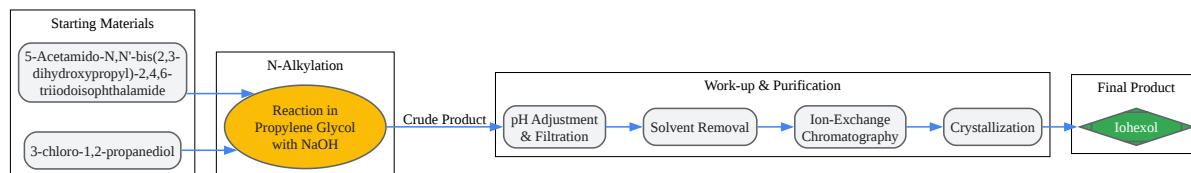
- React 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (serinol) in dimethylacetamide (DMA) in the presence of triethylamine.
- Maintain the reaction temperature at approximately 30°C for 1.5 hours.
- Cool the reaction and add 4-dimethylaminopyridine followed by the slow addition of acetic anhydride.
- Stir the reaction for about 2 hours and then quench by slow addition to water.
- Isolate the solid by filtration, wash with water, and dry.
- The resulting tetraacetyl-diamide is then treated with (S)-2-acetoxypropionyl chloride.
- The acetate groups are removed by transesterification with hydrochloric acid in methanol.
- The acid is removed using an acid scavenging resin.
- The final product is purified by crystallization from an ethanol/acetonitrile mixture to yield Iopamidol.

Protocol 3: Synthesis of Gadobutrol

This protocol describes the final step in the synthesis of Gadobutrol, which is the complexation of the butrol ligand with gadolinium.[6]

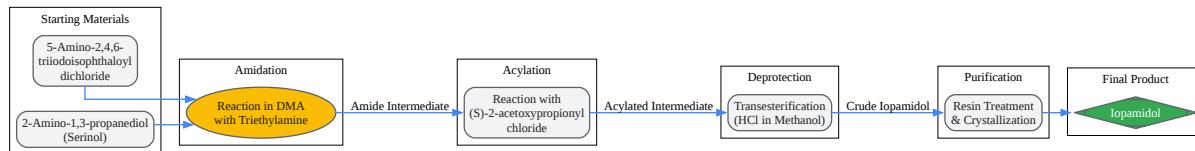
- Add gadolinium(III) oxide to an aqueous solution of the butrol ligand (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).
- Stir the mixture at 90°C for 6 hours.
- Cool the solution to room temperature and add cation- and anion-exchange resins.
- Stir the mixture for 30 minutes and then filter to remove the resins.
- Add charcoal to the filtrate and reflux for 1 hour.
- Filter the solution and evaporate it to dryness.
- Redissolve the residue in a mixture of water and ethanol and reflux for 2 hours.
- Collect the crystalline Gadobutrol by filtration and dry under vacuum.

Visualizations

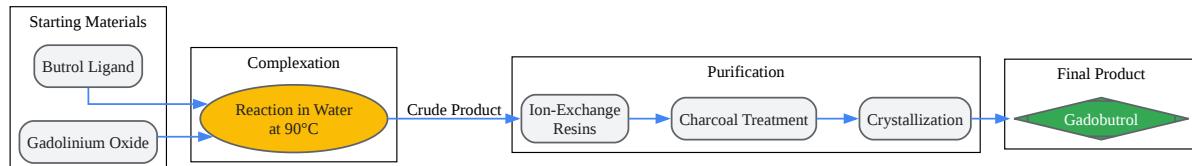


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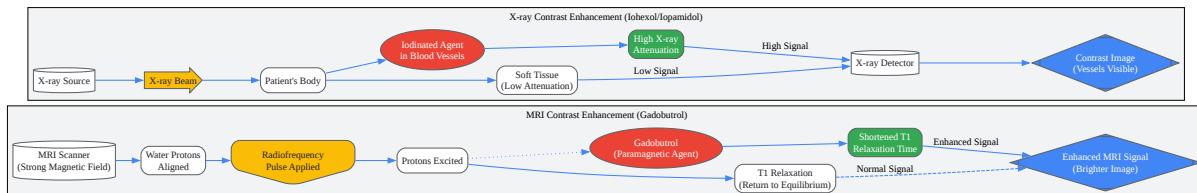
Caption: Workflow for the synthesis of Iohexol.

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Caption: Workflow for the synthesis of Iopamidol.

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Caption: Workflow for the synthesis of Gadobutrol.



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Caption: Mechanism of action for MRI and X-ray contrast agents.

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